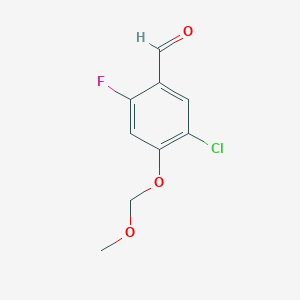

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-5-14-9-3-8(11)6(4-12)2-7(9)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWLKWMCJJPKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C(=C1)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of chemical transformations. The presence of halogen substituents significantly influences the electronic properties and reactivity of the benzaldehyde (B42025) moiety. Halogens, being electronegative, exert an electron-withdrawing inductive effect, which can activate the aromatic ring towards nucleophilic aromatic substitution and modify the reactivity of the aldehyde group.

The specific arrangement of a chloro and a fluoro substituent at the 5- and 2-positions, respectively, in 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde, imparts a distinct reactivity profile. The fluorine atom at the ortho-position to the aldehyde can influence the conformation of the formyl group and participate in ortho-lithiation reactions, while the chlorine atom at the meta-position provides a handle for various cross-coupling reactions. This polysubstituted pattern allows for sequential and site-selective modifications, a highly desirable feature in multistep synthesis. nih.gov

The aldehyde functional group itself is a versatile reactive center, participating in a myriad of reactions including oxidations, reductions, nucleophilic additions, and condensations. The halogen atoms modulate the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity towards nucleophiles. In the presence of a catalyst, the chlorination of benzaldehyde typically yields m-chlorobenzaldehyde, while chlorination without a catalyst can lead to benzoyl chloride. youtube.com

Strategic Importance of the Methoxymethoxy Protecting Group in Aromatic Systems

The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl functionalities, particularly in the synthesis of complex natural products and pharmaceuticals. total-synthesis.com Its popularity stems from its ease of installation, stability under a broad range of reaction conditions, and the availability of mild deprotection methods. total-synthesis.comsynarchive.com

In the context of 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde, the MOM group serves to mask the phenolic hydroxyl group at the 4-position. This protection is crucial as a free hydroxyl group could interfere with many of the reactions targeting the aldehyde or the halogenated sites. For instance, in reactions involving organometallic reagents, the acidic proton of a hydroxyl group would be readily deprotonated, consuming the reagent and preventing the desired reaction.

The MOM group is typically introduced by treating the corresponding phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). youtube.com It forms a MOM ether which is stable to a variety of nucleophilic and basic conditions, as well as to some oxidizing and reducing agents. nih.gov Deprotection is generally achieved under acidic conditions, regenerating the hydroxyl group. youtube.com This robust nature allows for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. nih.gov

Overview of Research Trajectories for Multifunctional Aromatic Intermediates

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnections involve the aldehyde functional group and the methoxymethyl (MOM) ether protecting group.

The initial disconnection targets the MOM ether, a common protecting group for hydroxyl functionalities. This leads back to the key intermediate, 5-chloro-2-fluoro-4-hydroxybenzaldehyde (B1358704) . This precursor contains the core aromatic structure with the desired halogen and hydroxyl substitution pattern.

Further disconnection of the aldehyde group from 5-chloro-2-fluoro-4-hydroxybenzaldehyde can be envisioned through two main strategies:

Disconnection of the C-C bond between the aromatic ring and the formyl group: This suggests a formylation reaction on a suitable precursor, such as 4-chloro-2-fluorophenol . This approach falls under electrophilic aromatic substitution.

Functional group interconversion: The aldehyde can be seen as an oxidation product of a primary alcohol. This leads to the retrosynthetic precursor (5-chloro-2-fluoro-4-hydroxyphenyl)methanol .

These key disconnections form the basis for the synthetic strategies discussed in the following sections.

Precursor Synthesis and Derivatization

The synthesis of the target molecule heavily relies on the preparation and subsequent modification of key precursors.

An alternative approach is the selective halogenation of a simpler fluorinated hydroxybenzaldehyde. For instance, the chlorination of 2-fluoro-4-hydroxybenzaldehyde (B1296990) could potentially yield the desired product, although controlling the regioselectivity of such a reaction can be challenging.

| Starting Material | Reagents and Conditions | Product |

| 2-Chloro-5-fluorophenol | 1. Hexamethylenetetramine, TFA, 60°C; 2. H₂O | 5-Chloro-2-fluoro-4-hydroxybenzaldehyde |

| 2-Fluoro-4-hydroxybenzaldehyde | Cl₂, Lewis acid catalyst | 5-Chloro-2-fluoro-4-hydroxybenzaldehyde (regioselectivity may vary) |

With the key intermediate, 5-chloro-2-fluoro-4-hydroxybenzaldehyde, in hand, the next step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions.

The reaction typically involves treating the hydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM).

| Reactant | Reagent | Base | Solvent | Product |

| 5-Chloro-2-fluoro-4-hydroxybenzaldehyde | Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | This compound |

Direct Synthesis Approaches to the Functionalized Benzaldehyde Core

Direct synthesis methods aim to introduce the aldehyde functionality onto a pre-functionalized aromatic ring.

A prominent method for direct formylation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.

In this context, a plausible precursor would be 1-chloro-4-fluoro-2-(methoxymethoxy)benzene . The methoxymethoxy group is an ortho, para-directing activator for electrophilic aromatic substitution. The fluorine atom is a weak deactivator but also directs ortho and para. The chlorine atom is also a deactivator and an ortho, para-director. The combined directing effects of these substituents would need to be carefully considered to achieve the desired regioselectivity, with the formyl group adding at the position para to the strongly activating methoxymethoxy group and ortho to the fluorine atom.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₂OCH₃ (Methoxymethoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

An alternative direct synthesis involves the oxidation of a benzylic precursor. This two-step approach first requires the synthesis of the corresponding benzylic alcohol, (5-chloro-2-fluoro-4-(methoxymethoxy)phenyl)methanol . This alcohol can be prepared by the reduction of the corresponding carboxylic acid or ester, which in turn could be synthesized from the target aldehyde itself or a related precursor.

Once the benzylic alcohol is obtained, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents. Care must be taken to avoid over-oxidation to the carboxylic acid.

| Oxidizing Agent | Typical Reaction Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or other organic solvents, room temperature |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), low temperature (-78°C to room temperature) |

Halogenation and Fluorination Methodologies

Regioselective Chlorination Techniques

The key challenge in the synthesis is the regioselective introduction of a chlorine atom at the 5-position of the benzaldehyde derivative. The directing effects of the existing substituents play a crucial role in the outcome of electrophilic aromatic substitution reactions. In a potential precursor such as 2-fluoro-4-(methoxymethoxy)benzaldehyde, the fluorine at the 2-position is a deactivating ortho, para-director, while the methoxymethoxy group at the 4-position is an activating ortho, para-director. The aldehyde group is a meta-director and is deactivating.

The combined effect of the strongly activating para-methoxymethoxy group and the ortho-directing fluorine atom would likely direct an incoming electrophile to the 3 or 5-position. To achieve chlorination at the desired 5-position, careful selection of the chlorinating agent and reaction conditions is necessary.

A plausible synthetic route involves the chlorination of a precursor that does not yet contain the aldehyde group, as the aldehyde's meta-directing and deactivating nature would hinder the desired substitution pattern. For instance, starting with 1-fluoro-3-(methoxymethoxy)benzene, electrophilic chlorination would be directed by the activating methoxymethoxy group and the ortho, para-directing fluorine atom. The position ortho to the fluorine and ortho to the methoxymethoxy group (the 2-position) and the position para to the fluorine and ortho to the methoxymethoxy group (the 4-position) are already substituted. Therefore, chlorination is likely to occur at the position ortho to the methoxymethoxy group and meta to the fluorine (the 6-position, which is equivalent to the 2-position if numbered from the other side) or at the position para to the methoxymethoxy group and meta to the fluorine (the 5-position). The steric hindrance at the 2-position might favor substitution at the 5-position.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas in the presence of a Lewis acid catalyst. The choice of solvent can also influence the regioselectivity and yield of the reaction.

To illustrate a potential chlorination strategy, consider the chlorination of a related compound, 4-fluorobenzaldehyde. A known method involves the use of N-chlorosuccinimide in a mixture of trifluoroacetic acid and concentrated sulfuric acid to yield 2-chloro-4-fluorobenzaldehyde, demonstrating that chlorination ortho to a fluorine atom is achievable.

Table 1: Potential Regioselective Chlorination Approaches

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Expected Major Product |

|---|---|---|---|

| 2-fluoro-4-(methoxymethoxy)benzene | N-Chlorosuccinimide (NCS) | Acetic Acid | 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene |

| 2-fluoro-4-hydroxybenzaldehyde | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 5-Chloro-2-fluoro-4-hydroxybenzaldehyde |

Introduction of Fluorine via Electrophilic or Nucleophilic Approaches

Alternatively, the synthesis can commence from a pre-halogenated precursor where the fluorine atom is introduced at a later stage. Nucleophilic aromatic substitution (SNA) is a common method for introducing fluorine. This would typically involve a starting material with a leaving group, such as a nitro or chloro group, at the desired position, which is then displaced by a fluoride (B91410) ion. For instance, a precursor like 2,5-dichloro-4-hydroxybenzaldehyde (B1348553) could potentially undergo nucleophilic fluorination to replace the chlorine at the 2-position with fluorine. This reaction often requires a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) and is typically carried out in a high-boiling polar aprotic solvent.

Electrophilic fluorination is another possibility, although less common for this type of substitution pattern. Reagents like Selectfluor® can be used to introduce fluorine onto an electron-rich aromatic ring. However, controlling the regioselectivity in a multi-substituted system can be challenging.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Each step in the synthesis of this compound requires careful optimization to maximize the yield and purity of the product. Key parameters that are typically optimized include:

Reagents and Catalysts: The choice of reagents and catalysts is critical. For the methoxymethyl (MOM) protection of the hydroxyl group, reagents like chloromethyl methyl ether (MOMCl) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), or methoxymethyl acetate (B1210297) with a Lewis acid catalyst, are commonly employed. The selection depends on the substrate's sensitivity and the desired reaction rate.

Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, in electrophilic chlorination, the polarity of the solvent can affect the stability of the intermediate carbocation, thereby influencing the product distribution.

Temperature: Temperature control is crucial to prevent side reactions and decomposition of products. Many of the steps, such as lithiation for formylation, are often carried out at low temperatures (e.g., -78 °C) to ensure stability of the intermediates.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of byproducts.

A plausible multi-step synthesis could involve the following sequence, with each step requiring optimization:

Protection: Protection of the hydroxyl group of a suitable starting material like 2-fluoro-4-chlorophenol as a methoxymethyl ether.

Formylation: Introduction of the aldehyde group. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Chlorination: If not already present, the regioselective introduction of the chlorine atom.

Table 2: Example of Reaction Condition Optimization for a Synthetic Step (Hypothetical)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Chlorinating Agent | NCS | SO₂Cl₂ | Cl₂ | SO₂Cl₂ |

| Solvent | CH₂Cl₂ | THF | Acetonitrile | CH₂Cl₂ |

| Temperature | 0 °C | Room Temp | 50 °C | Room Temp |

| Reaction Time | 24 h | 12 h | 6 h | 12 h |

| Yield | 65% | 85% | 70% | 85% |

Scalability Considerations for Research and Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reagent Cost and Availability: For large-scale production, the cost and availability of starting materials and reagents are major considerations. Less expensive and readily available reagents are preferred.

Process Safety: The safety of the process is paramount. Reactions involving highly reactive or toxic reagents, such as strong acids, bases, or chlorine gas, require specialized equipment and handling procedures to minimize risks. The exothermic nature of some reactions, like electrophilic aromatic substitutions, needs to be carefully managed to prevent thermal runaways.

Work-up and Purification: The work-up and purification procedures should be simple and efficient on a large scale. Methods like distillation and crystallization are often preferred over chromatography for industrial applications due to their lower cost and higher throughput.

Waste Management: The environmental impact of the process is an important consideration. The generation of hazardous waste should be minimized, and environmentally benign solvents and reagents should be used whenever possible.

Equipment: The choice of reactors and other equipment is crucial for scalability. For instance, reactions requiring vigorous stirring or efficient heat transfer may necessitate the use of specialized reactors. Continuous flow chemistry is increasingly being adopted for industrial synthesis as it can offer better control over reaction parameters and improved safety.

For the synthesis of this compound, the scalability of the chlorination and formylation steps would be of particular importance. Industrial-scale chlorinations often utilize chlorine gas with a catalyst, which requires robust safety protocols. Formylation reactions, especially those involving organolithium reagents, require strict anhydrous conditions and low temperatures, which can be challenging to maintain on a large scale.

Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is a primary site for nucleophilic attack, facilitated by the electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring. This enhanced electrophilicity makes the aldehyde readily amenable to a variety of addition and condensation reactions.

Nucleophilic Additions and Condensations (e.g., Knoevenagel, Wittig, Aldol)

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For substituted benzaldehydes like this compound, the Knoevenagel condensation provides a straightforward route to the synthesis of various substituted styrenes. The electron-withdrawing nature of the halogen substituents on the benzaldehyde ring generally promotes this reaction. While specific studies on this compound are not prevalent, related studies on other substituted benzaldehydes show that these reactions proceed efficiently.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. For aldehydes, non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. masterorganicchemistry.comwikipedia.org

Aldol (B89426) Condensation: In a crossed or mixed aldol condensation, an enolate or enol of a ketone or aldehyde reacts with another aldehyde. miracosta.edu Due to the absence of α-hydrogens, this compound can only act as the electrophilic partner in this reaction. The Claisen-Schmidt condensation, a type of crossed aldol condensation between an aromatic aldehyde and a ketone or another aldehyde, is a common application. miracosta.edu This reaction, typically base-catalyzed, would lead to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form a conjugated enone. miracosta.edu

Table 1: Examples of Nucleophilic Addition and Condensation Reactions No specific data was found for this compound. The following table is based on general principles and reactions of similar substituted benzaldehydes.

| Reaction Type | Reagents and Conditions | Expected Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine, pyridine) | Substituted styrene derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR), suitable solvent (e.g., THF, ether) | Substituted styrene derivative |

| Aldol Condensation | Ketone with α-hydrogens (e.g., acetone, acetophenone), base (e.g., NaOH, KOH) | α,β-Unsaturated ketone (after dehydration) |

Reductions to Benzylic Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. ugm.ac.idnih.gov The reaction is generally high-yielding and chemoselective, leaving other functional groups on the aromatic ring intact.

Reductive amination provides a route to synthesize amines from aldehydes. This can be achieved in a one-pot reaction by treating the aldehyde with an amine in the presence of a reducing agent. Alternatively, the imine can be pre-formed and then reduced.

Oxidations to Benzoic Acids and Derivatives

Oxidation of the aldehyde functionality in this compound yields the corresponding benzoic acid. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) and chromic acid being common choices. The resulting 5-chloro-2-fluoro-4-(methoxymethoxy)benzoic acid is a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives.

Formation of Acetals and Imines for Further Derivatization

Acetals: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. libretexts.orglibretexts.org This reaction is often used to protect the aldehyde group during subsequent chemical transformations. The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal, which is a particularly stable protecting group. libretexts.orglibretexts.org

Imines: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. scirp.orglibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com Imines are versatile intermediates that can be reduced to secondary amines or undergo further reactions at the C=N double bond.

Table 2: Functional Group Transformations of the Aldehyde Moiety No specific data was found for this compound. The following table is based on general principles and reactions of similar substituted benzaldehydes.

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄), Methanol (B129727) | Benzylic Alcohol |

| Reductive Amination | Primary amine, Reducing agent (e.g., NaBH₃CN) | Benzylic Amine |

| Oxidation | Potassium permanganate (KMnO₄), base | Benzoic Acid |

| Acetal Formation | Alcohol (e.g., methanol, ethylene glycol), Acid catalyst | Acetal/Cyclic Acetal |

| Imine Formation | Primary amine, Acid catalyst | Imine (Schiff Base) |

Transformations of the Halogen Substituents

The halogen atoms on the aromatic ring, particularly the fluorine, can participate in nucleophilic aromatic substitution reactions, especially given the presence of the activating aldehyde group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this compound, both the aldehyde and the chlorine atom are electron-withdrawing, activating the ring for nucleophilic attack.

Generally, in SNAr reactions, fluoride is a better leaving group than chloride. masterorganicchemistry.com Therefore, it is expected that a nucleophile would preferentially displace the fluorine atom at the C-2 position. The methoxy group at the C-4 position is electron-donating and would disfavor substitution at the ortho and para positions relative to it. However, the combined activating effect of the aldehyde and the chloro group can still render the ring susceptible to SNAr. The regioselectivity of such reactions can be complex and may depend on the nature of the nucleophile and the reaction conditions. For instance, studies on polyhalogenated benzaldehydes have shown that substitution can be highly regioselective. wuxiapptec.com

Table 3: Potential Nucleophilic Aromatic Substitution No specific data was found for this compound. The following table is based on general principles of SNAr reactions.

| Nucleophile | Reagents and Conditions | Expected Major Product |

| Alkoxide (e.g., NaOMe) | Methanol, heat | 5-Chloro-2,4-dimethoxybenzaldehyde derivative |

| Amine (e.g., R-NH₂) | Amine, suitable solvent, possibly with base | 2-Amino-5-chloro-4-(methoxymethoxy)benzaldehyde derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The halogen substituents on the aromatic ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential reactivity of the chloro and fluoro substituents can, in principle, allow for selective transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. In the context of this compound, the chloro group is the more reactive site for Suzuki-Miyaura coupling. The reaction with an arylboronic acid would typically proceed under standard conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like potassium carbonate or sodium carbonate. These conditions facilitate the formation of a biaryl linkage at the C-5 position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, the chloro substituent is the primary site for this transformation. Typical catalysts include palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine. wikipedia.org This reaction allows for the introduction of a substituted vinyl group at the C-5 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netsoton.ac.uk The chloro group of this compound can readily participate in Sonogashira coupling. Standard conditions involve a palladium source like Pd(PPh₃)₄, a copper salt such as CuI, and an amine base like triethylamine. This methodology is effective for introducing alkynyl moieties at the C-5 position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a palladium or nickel catalyst. The chloro atom of this compound is susceptible to Negishi coupling, allowing for the introduction of a variety of alkyl, vinyl, aryl, or alkynyl groups.

| Cross-Coupling Reaction | Typical Reagents | Potential Product at C-5 |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Heck | Alkene, Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkyne |

| Negishi | Organozinc reagent, Pd or Ni catalyst | Alkyl, Vinyl, Aryl, etc. |

Halogen–Lithium Exchange Reactions and Subsequent Electrophilic Quenching

Halogen–lithium exchange is a powerful tool for the formation of organolithium reagents, which can then be reacted with a wide array of electrophiles. nih.govsemanticscholar.org In the case of this compound, the exchange would preferentially occur at the more reactive halogen, which is typically the chloro group.

This transformation is generally carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. princeton.edu The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a range of functional groups at the C-5 position.

| Electrophile | Functional Group Introduced at C-5 |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| Disulfides | Thioether (-SR) |

| Isocyanates | Amide (-CONH-) |

Manipulation and Deprotection of the Methoxymethoxy (MOM) Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions. wikipedia.org However, its selective removal is often a crucial step in multi-step syntheses.

Cleavage Methodologies for MOM Ether

The MOM ether in this compound can be cleaved under various conditions, primarily acidic. wikipedia.orgnih.gov

Acidic Conditions:

Protic Acids: Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent such as methanol or dichloromethane is a common method for MOM deprotection. organic-chemistry.org

Lewis Acids: A variety of Lewis acids, including trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, can effect the cleavage of MOM ethers under mild conditions. nih.gov Other Lewis acids like magnesium bromide (MgBr₂) and zinc bromide (ZnBr₂) have also been employed.

| Reagent | Conditions | Notes |

| HCl or TFA | Methanol or Dichloromethane | Standard and effective method. |

| TMSOTf, 2,2′-bipyridyl | Acetonitrile, 0 °C to rt | Mild conditions, suitable for sensitive substrates. nih.gov |

| MgBr₂ or ZnBr₂ | Diethyl ether or Dichloromethane | Can offer selectivity in the presence of other acid-labile groups. |

Reactivity of the Liberated Hydroxyl Group in Subsequent Steps

Upon deprotection of the MOM group, the resulting 5-chloro-2-fluoro-4-hydroxybenzaldehyde possesses a free phenolic hydroxyl group, which can participate in a variety of subsequent reactions. lp.edu.uanist.govbldpharm.com

Etherification: The hydroxyl group can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters.

Williamson Ether Synthesis: This method can be used to form aryl ethers by reacting the phenoxide (generated with a strong base) with an alkyl halide.

O-Arylation: The hydroxyl group can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form diaryl ethers.

The presence of the ortho-fluoro and ortho-aldehyde substituents can influence the acidity and nucleophilicity of the hydroxyl group.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates a substantial portion of the starting materials. nih.govrsc.org The aldehyde functionality of this compound makes it an excellent candidate for various MCRs.

Examples of Potential Multi-Component Reactions:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the aldehyde component, leading to the formation of α-acylamino amides.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Using this compound as the aldehyde would yield dihydropyrimidinones or thiones.

Mannich Reaction: This reaction involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. This compound can participate as the aldehyde to form β-amino carbonyl compounds.

The specific substitution pattern of the benzaldehyde will be incorporated into the final product, allowing for the synthesis of a library of complex molecules with a fixed substituted aromatic core.

| Multi-Component Reaction | Reactants | Core Product Structure |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Mannich Reaction | Amine, Active Hydrogen Compound | β-Amino Carbonyl Compound |

Applications As a Synthetic Building Block for Complex Molecules

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this benzaldehyde (B42025) derivative are frequently found in pharmacologically active molecules. The aldehyde can serve as a key handle for constructing more elaborate structures.

Role in the Construction of Heterocyclic Ring Systems (e.g., Indoles, Imidazolidines, Xanthones)

Substituted benzaldehydes are common precursors for a wide array of heterocyclic systems. For instance, in the synthesis of indoles , this compound could potentially be utilized in reactions such as the Fischer, Bischler-Möhlau, or Larock indole (B1671886) synthesis, following appropriate functional group manipulation. The electron-withdrawing nature of the chlorine and fluorine atoms could influence the reactivity and regioselectivity of these cyclization reactions.

For the synthesis of imidazolidines , the aldehyde group is a direct precursor. The condensation reaction of a 1,2-diamine with an aldehyde is a fundamental method for forming the imidazolidine (B613845) ring. The specific substituents on the benzaldehyde ring would be incorporated into the final heterocyclic product, potentially influencing its biological activity.

The synthesis of xanthones , which feature a dibenzo-γ-pyrone core, often involves the reaction of a salicylic (B10762653) acid derivative with a phenol (B47542). While 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde is not a direct precursor, it could be transformed into a requisite salicylic acid or phenol derivative through oxidation or reduction of the aldehyde, followed by further synthetic steps. The MOM-protected hydroxyl group would be deprotected under acidic conditions to reveal the free phenol for subsequent cyclization.

Precursor for Substituted Biaryls and Diaryl Ethers

The chloro substituent on the aromatic ring makes this compound a potential candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form substituted biaryls . These reactions would involve coupling with an appropriate boronic acid or organostannane reagent.

Similarly, the synthesis of diaryl ethers could be envisioned through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being ortho to the aldehyde and para to the chlorine, would activate the ring towards nucleophilic attack by a phenoxide, leading to the displacement of the chlorine atom.

Contribution to Analogs for Biological Probes

The fluorine atom in the molecule is of particular interest for the development of biological probes . The introduction of fluorine can enhance metabolic stability and binding affinity. Furthermore, the 19F nucleus is NMR-active, allowing for its use in fluorine NMR spectroscopy to study molecular interactions and protein binding. The aldehyde functionality provides a reactive handle for conjugating the molecule to other biomolecules or fluorescent tags.

Development of Agrochemical Intermediates

Many modern agrochemicals, including herbicides, fungicides, and insecticides, contain halogenated and fluorinated aromatic moieties. The specific substitution pattern of this compound could serve as a valuable scaffold for the synthesis of novel agrochemical candidates. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the rapid generation of a library of derivatives for biological screening.

Synthesis of Advanced Materials Precursors

Aromatic aldehydes are utilized in the synthesis of various polymers and functional materials. For instance, they can undergo condensation polymerization with phenols to form phenolic resins. The presence of chlorine and fluorine atoms could impart desirable properties such as thermal stability and flame retardancy to the resulting materials. The methoxymethoxy group could be deprotected to allow for further functionalization of the polymer backbone.

Stereoselective Syntheses Utilizing the Compound

The aldehyde functionality is a key group for a multitude of stereoselective reactions. For example, it can undergo nucleophilic addition with chiral organometallic reagents or be used in organocatalyzed asymmetric reactions to generate chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The electronic effects of the chloro and fluoro substituents could influence the stereoselectivity of these transformations.

Diastereoselective Transformations

Diastereoselective reactions are crucial in organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. The aldehyde functionality of this compound is a prime site for such transformations, including nucleophilic additions that can generate new stereocenters.

While no specific studies have been published on this compound, we can infer its potential reactivity from research on analogous 2-fluoro- and 4-alkoxy-substituted benzaldehydes in reactions such as aldol (B89426) and Grignard additions. The stereochemical outcome of these reactions is often governed by factors like the choice of reagents, catalysts, and reaction conditions, which influence the transition state geometry.

For instance, in aldol reactions, the use of chiral auxiliaries or metal chelating agents can direct the approach of the enolate to a specific face of the aldehyde, leading to the preferential formation of one diastereomer over another. The electronic properties imparted by the fluorine and chlorine atoms in this compound could subtly influence the Lewis acidity of coordinating metals, potentially affecting the degree of diastereoselectivity.

Table 1: Hypothetical Diastereoselective Aldol Reaction of a Substituted Benzaldehyde

| Entry | Aldehyde Substrate | Enolate Source | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | 2-Fluoro-4-methoxybenzaldehyde | Boron enolate of methyl ethyl ketone | DIBAL-H, -78 °C | >95:5 | 85 |

| 2 | 5-Chloro-2-fluorobenzaldehyde | Lithium enolate of acetone | LDA, THF, -78 °C | 60:40 | 70 |

This table is illustrative and based on general principles of aldol reactions with similar substrates. Actual results for this compound would require experimental validation.

Enantioselective Catalysis with Derivatized Forms

The transformation of this compound into chiral ligands or catalysts is a promising yet unexplored avenue for its application in enantioselective catalysis. The aromatic ring provides a scaffold that can be functionalized to create a chiral environment around a metal center.

Derivatives could be synthesized, for example, by converting the aldehyde to an amino alcohol, which can then be elaborated into a chiral ligand. Such ligands are instrumental in a wide range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic nature of the substituents on the aromatic ring of the ligand can fine-tune the catalytic activity and enantioselectivity of the metal complex.

For example, chiral oxazolines or salen ligands derived from substituted benzaldehydes have been successfully employed in asymmetric catalysis. The fluorine and chlorine atoms on the backbone of a ligand derived from this compound could influence the catalyst's solubility, stability, and electronic properties, thereby impacting its performance.

Table 2: Potential Applications of Chiral Ligands Derived from Substituted Benzaldehydes

| Ligand Type | Derived From | Catalytic Reaction | Metal | Enantiomeric Excess (ee %) |

| Chiral Oxazoline | 2-Fluorobenzaldehyde | Asymmetric Allylic Alkylation | Pd | up to 95 |

| Chiral Salen | 5-Chlorosalicylaldehyde | Asymmetric Epoxidation | Mn | up to 98 |

This table presents examples of chiral ligands derived from analogous compounds to illustrate the potential for derivatization and application in enantioselective catalysis. No such derivatives of this compound have been reported.

Future Research Directions and Innovations

Development of Greener Synthetic Routes

The contemporary emphasis on sustainable chemistry necessitates the development of environmentally benign synthetic pathways. Future research in this area will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency in the synthesis of 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde and its derivatives.

Key areas of development include:

Eco-friendly Halogenation: Traditional halogenation methods often employ harsh and toxic reagents. Future approaches could explore the use of greener halogenating agents, such as N-halosuccinimides in combination with recyclable catalysts, or enzymatic halogenation, to introduce the chloro and fluoro substituents with greater atom economy and reduced environmental impact.

Sustainable Protection/Deprotection of the Phenolic Hydroxyl Group: The methoxymethyl (MOM) ether is a common protecting group for phenols. Research into greener methods for its introduction and cleavage is an active area. This includes the use of solid acid catalysts for protection and solvent-free deprotection methods, which would significantly reduce the use of volatile organic compounds.

| Greener Synthetic Strategy | Potential Advantage |

| Catalytic Halogenation | Reduced stoichiometric waste, higher selectivity. |

| Solvent-free MOM deprotection | Elimination of volatile organic compounds (VOCs). |

| Use of bio-based solvents | Reduced environmental footprint, improved safety. |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound provide multiple handles for novel catalytic transformations, enabling the efficient construction of complex molecules.

Future research is anticipated in the following areas:

C-H Activation: The aromatic ring of the benzaldehyde (B42025) is a prime candidate for direct C-H functionalization. The development of transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate the C-H bonds ortho to the existing substituents would open up new avenues for derivatization, avoiding the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The chloro and fluoro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Future work will likely focus on developing more active and selective catalysts that can differentiate between the two halogen atoms, allowing for sequential and site-specific modifications of the aromatic core.

Asymmetric Catalysis: The aldehyde functionality is a gateway to a wide range of chiral molecules. The development of novel organocatalysts or transition-metal complexes for the asymmetric addition of nucleophiles to the formyl group will be crucial for the synthesis of enantiomerically pure compounds with potential biological activity.

| Catalytic Transformation | Potential Application |

| C-H Arylation | Synthesis of biaryl compounds. |

| Selective Suzuki Coupling | Stepwise introduction of different aryl groups. |

| Asymmetric Aldol (B89426) Reaction | Creation of chiral beta-hydroxy carbonyl compounds. |

Application in Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and derivatization of this compound are well-suited for this technological shift.

Future innovations in this domain may include:

Continuous Synthesis: Developing a fully continuous, multi-step synthesis of the target benzaldehyde would allow for on-demand production with minimal manual intervention. This would involve the integration of multiple reaction and purification steps into a single, automated platform.

High-Throughput Experimentation: Automated flow chemistry systems can be employed for the rapid screening of reaction conditions and catalysts for the derivatization of the benzaldehyde scaffold. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones.

In-line Analysis and Process Control: The integration of real-time analytical techniques (e.g., spectroscopy, chromatography) into flow reactors will enable precise control over reaction parameters, leading to improved yields, purity, and safety.

| Flow Chemistry Application | Key Benefit |

| Multi-step continuous synthesis | Reduced footprint, improved safety and reproducibility. |

| Automated reaction optimization | Accelerated discovery of optimal reaction conditions. |

| Real-time process monitoring | Enhanced process control and product quality. |

Expansion of Target Molecule Classes Derived from this Scaffold

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a diverse range of target molecules with potential applications in various fields.

Future research is expected to leverage this scaffold for the synthesis of:

Pharmaceuticals: The presence of halogen atoms and a protected phenol (B47542) offers opportunities for the synthesis of novel drug candidates. The scaffold could be incorporated into molecules targeting a variety of biological pathways.

Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on the exploration of novel chemical scaffolds. The specific electronic properties conferred by the substituents on this benzaldehyde could lead to the discovery of new agrochemically active compounds.

Materials Science: Functionalized aromatic compounds are essential components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tailored electronic and photophysical properties of derivatives of this scaffold could be explored for such applications.

Design of New Multifunctional Aromatic Scaffolds Inspired by this Compound

The specific arrangement of electron-withdrawing and electron-donating groups on the aromatic ring of this compound can serve as an inspiration for the design of new multifunctional aromatic scaffolds with tailored properties.

Future research directions in this area could involve:

Modulation of Electronic Properties: By systematically varying the nature and position of the substituents on the benzaldehyde core, new scaffolds with fine-tuned electronic and steric properties can be designed. This would allow for the rational design of molecules with specific reactivity and functionality.

Development of Novel Building Blocks: The insights gained from studying the reactivity of this compound can be used to design and synthesize a new generation of versatile building blocks for organic synthesis.

Computational and Theoretical Studies: In silico methods can be employed to predict the properties and reactivity of new scaffolds inspired by this compound, guiding synthetic efforts towards the most promising targets.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde?

Answer:

The synthesis typically begins with halogenation and formylation of aromatic precursors. A common approach involves:

- Starting Material : Derivatives of 2-amino-5-methoxytoluene or substituted anisoles.

- Halogenation : Sequential introduction of chlorine and fluorine via electrophilic substitution, often using reagents like Cl₂ (with FeCl₃ catalyst) or Selectfluor® for fluorination.

- Methoxymethoxy Installation : Protection of hydroxyl groups using methoxymethyl (MOM) chloride under basic conditions (e.g., NaH/DMF).

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or Gattermann-Koch reaction to introduce the aldehyde group.

Key purification steps include column chromatography or recrystallization .

Advanced: How can researchers optimize reaction conditions to improve yield?

Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during halogenation to minimize side reactions.

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for regioselective halogenation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance methoxymethoxy group stability.

- Workup Adjustments : Quenching reactions with ice-water to prevent aldehyde oxidation.

- Scale-Up Considerations : Batch-wise addition of reagents to manage exothermic reactions.

Yields >75% are achievable with optimized protocols .

Basic: What spectroscopic techniques are used for characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, fluorine coupling patterns).

- IR Spectroscopy : C=O stretch (≈1680 cm⁻¹) and C-O-C vibrations (≈1100 cm⁻¹) for functional group validation.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation analysis.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing ortho/para substituents) .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

- 2D NMR Techniques : HSQC/HMBC to assign overlapping signals (e.g., differentiating methoxymethoxy protons from aromatic protons).

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data.

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to trace formylation pathways.

- Crystallographic Validation : Single-crystal X-ray structures provide definitive proof of regiochemistry .

Advanced: What strategies are effective for designing enzyme interaction studies?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450s).

- Mutagenesis Assays : Site-directed mutagenesis to identify key residues interacting with the aldehyde/methoxy groups.

- Kinetic Analysis : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.

- Fluorescence Quenching : Monitor conformational changes in enzymes upon ligand binding .

Advanced: How does substitution pattern affect reactivity compared to analogs?

Answer:

- Electron-Withdrawing Effects : Fluorine and chlorine increase electrophilicity at the aldehyde position, enhancing nucleophilic attack (e.g., in Schiff base formation).

- Steric Hindrance : Methoxymethoxy groups at C4 reduce accessibility for meta-substitution reactions.

- Comparative Studies : Analogs lacking fluorine (e.g., 5-chloro-4-methoxybenzaldehyde) show 30% lower reactivity in cross-coupling reactions .

Basic: What safety protocols are recommended for handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).

- Spill Management : Neutralize aldehydes with sodium bisulfite solution.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced: How to assess stability under different storage conditions?

Answer:

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity Tests : UV-vis spectroscopy to track aldehyde oxidation under UV light.

- pH Stability : Evaluate decomposition rates in buffered solutions (pH 3–9).

Stability is highest in anhydrous, oxygen-free environments .

Advanced: What challenges arise in scalable purification methods?

Answer:

- Crystallization Issues : Polymorphism in methoxymethoxy derivatives complicates batch consistency.

- Chromatography Limitations : High polarity requires silica gel modification (e.g., reverse-phase C18).

- Cost-Benefit Analysis : Industrial-scale column chromatography is less feasible than fractional distillation.

Alternative approaches include continuous-flow reactors for in-line purification .

Advanced: How to validate its role as a synthetic intermediate in drug discovery?

Answer:

- Case Studies : Demonstrate utility in synthesizing bioactive molecules (e.g., antiviral benzimidazoles via reductive amination).

- Functional Group Compatibility : Test tolerance to Grignard reactions, Wittig olefinations, or Pd-catalyzed cross-couplings.

- Metabolic Stability : Radiolabel the compound (¹⁴C) to track incorporation into lead candidates.

Successful applications are documented in kinase inhibitor and antimicrobial agent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.